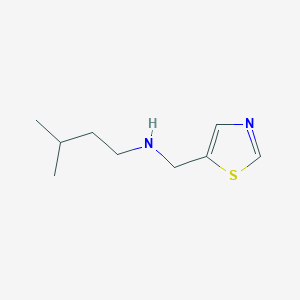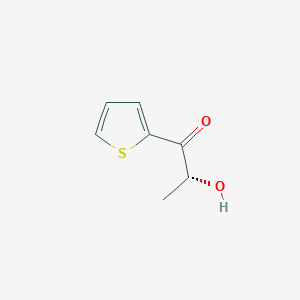
(2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one is an organic compound that features a hydroxy group and a thiophene ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one can be achieved through several methods. One common approach involves the aldol condensation of thiophene-2-carbaldehyde with acetone, followed by reduction of the resulting α,β-unsaturated ketone. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reduction step can be carried out using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired compound from reaction by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid, thiophene-2-carbaldehyde.
Reduction: (2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-ol, (2R)-2-Hydroxy-1-(thiophen-2-yl)propane.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and thiophene ring play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
- (2S)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one
- 2-Hydroxy-1-(furan-2-yl)propan-1-one
- 2-Hydroxy-1-(pyridin-2-yl)propan-1-one
Comparison: (2R)-2-Hydroxy-1-(thiophen-2-yl)propan-1-one is unique due to its specific stereochemistry and the presence of a thiophene ring. Compared to its analogs, it may exhibit different reactivity and biological activities. For instance, the thiophene ring imparts distinct electronic properties compared to a furan or pyridine ring, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
(2R)-2-hydroxy-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C7H8O2S/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3/t5-/m1/s1 |
InChI Key |
WQLFIRJJUCPMBE-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1=CC=CS1)O |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



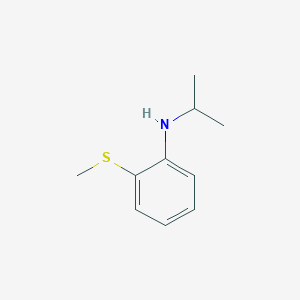

![[2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13273207.png)
![6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13273221.png)
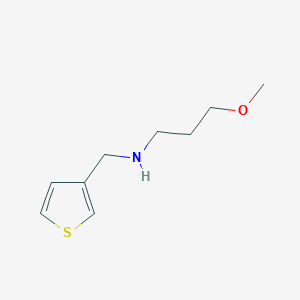
![N-{4-[(2-Methylpropyl)amino]phenyl}acetamide](/img/structure/B13273236.png)
![4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13273243.png)
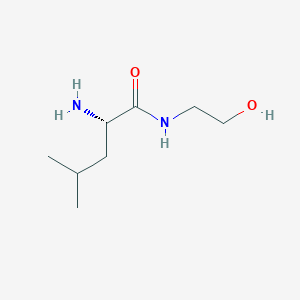
![N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine](/img/structure/B13273253.png)
![2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B13273254.png)
amine](/img/structure/B13273259.png)
![4',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13273265.png)
